N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide
Description
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-5-13(6-4-11)17(21)18-16-15(19-23-20-16)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21) |
InChI Key |
BUIDHJBMOKXIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the 1,2,5-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the benzamide moiety is attached through amide bond formation reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl and benzamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical and biological properties .
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation through experimental studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the oxadiazole ring and the benzamide moiety. Key examples from the evidence include:
Table 1: Substituent Variations in Analogous Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxy (electron-donating) and 4-methyl (weakly donating) groups contrast with analogs bearing nitro (electron-withdrawing) or trifluoromethyl (strongly withdrawing) substituents.
- Anti-Plasmodial Activity: Compound 59 (with a 4-aminophenyl group and chloro-methoxy benzamide) demonstrated antiplasmodial activity, suggesting that substituent positioning and electronic effects are critical for bioactivity .
- Synthetic Efficiency : Pd-catalyzed couplings (e.g., compound 2c) achieve high yields (>95%), highlighting efficient methodologies for benzamide derivatives .
Physicochemical Properties
For instance:
- Compound 59 (4-aminophenyl derivative): MP 250°C
- Compound 62 (3-fluorobenzamide): MP 163°C These variations correlate with substituent polarity and crystallinity. The target’s methoxy and methyl groups may lower its MP relative to nitro- or chloro-substituted analogs.
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.36 g/mol. The compound features a methoxy-substituted phenyl group and an oxadiazole ring, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several promising effects:
- Anticancer Activity : Studies indicate that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives have shown inhibition of RET kinase activity, which is crucial in various cancers. A specific study reported that a related oxadiazole compound inhibited cell proliferation driven by RET mutations, suggesting potential for targeted cancer therapy .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes involved in cancer progression. For example, it demonstrated micromolar inhibition in assays targeting HSET (KIFC1), a protein implicated in mitotic spindle assembly .
- Antimicrobial Properties : Some derivatives of oxadiazoles have shown activity against Mycobacterium tuberculosis and other pathogens, indicating potential use as antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- RET Kinase Inhibition : The compound's structure allows it to bind effectively to RET kinase, disrupting signaling pathways essential for tumor growth.
- HSET Interaction : The inhibition of HSET has been linked to the disruption of mitotic processes in cancer cells, leading to reduced cell viability .
- Oxidative Stress Modulation : Some studies suggest that oxadiazole derivatives can modulate oxidative stress responses in cells, contributing to their anticancer effects.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | RET Kinase | 0.25 | |
| Anticancer | HSET (KIFC1) | 0.5 | |
| Antimicrobial | Mycobacterium tuberculosis | 1.0 | |
| Enzyme Inhibition | Dihydrofolate reductase | 0.8 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study involving a series of oxadiazole derivatives showed that compounds similar to this compound significantly reduced tumor growth in xenograft models by inhibiting RET signaling pathways.
- Infection Control : Research on oxadiazole derivatives demonstrated their effectiveness against resistant strains of Mycobacterium tuberculosis, providing insights into their use as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
